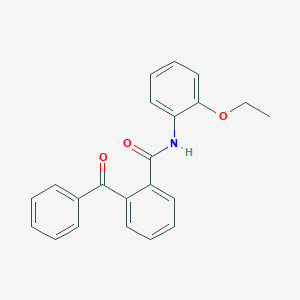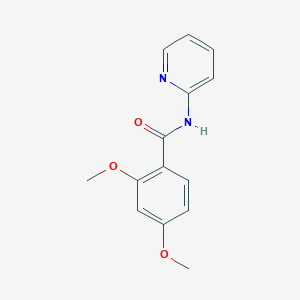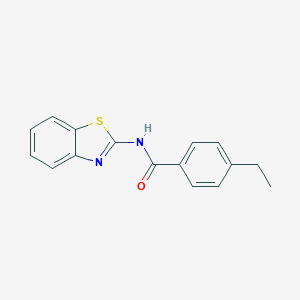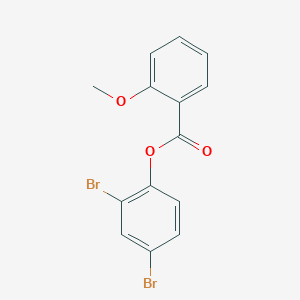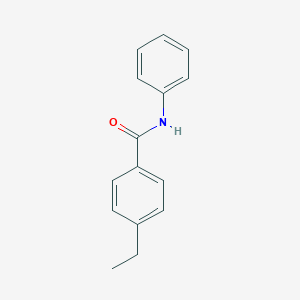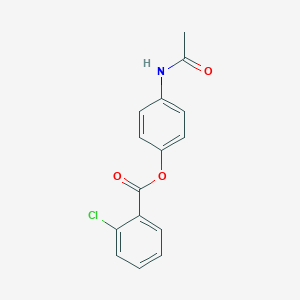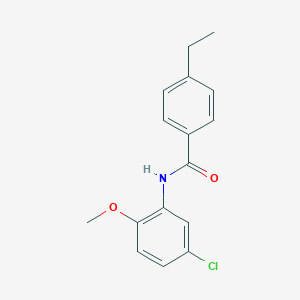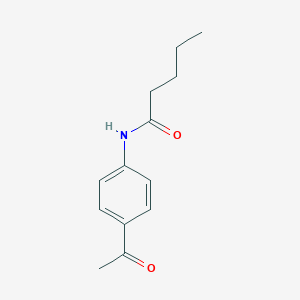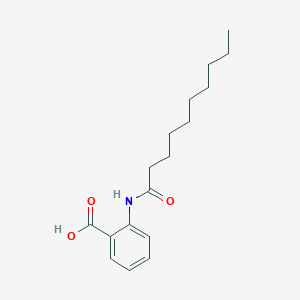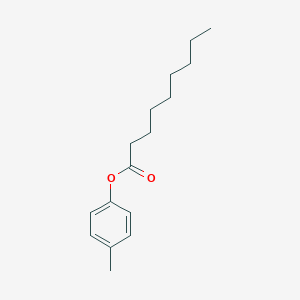
2-methyl-N-(pentan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(pentan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula C14H21NO and a molecular weight of 219.32 g/mol.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(pentan-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells by interfering with their cell wall synthesis. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-N-(pentan-2-yl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methyl-N-(pentan-2-yl)benzamide is its broad-spectrum antibacterial and antifungal activity. It has also been found to be relatively non-toxic to mammalian cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using 2-methyl-N-(pentan-2-yl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(pentan-2-yl)benzamide. One potential area of research is its use as a corrosion inhibitor in industrial applications. Another potential area of research is its use as a chelating agent in metal ion removal. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(pentan-2-yl)benzamide and its potential applications in the field of cancer research.
Métodos De Síntesis
The synthesis of 2-methyl-N-(pentan-2-yl)benzamide involves the reaction of 2-methylbenzoyl chloride with pentan-2-amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
2-methyl-N-(pentan-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a corrosion inhibitor and as a chelating agent in metal ion removal.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
2-methyl-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-7-11(3)14-13(15)12-9-6-5-8-10(12)2/h5-6,8-9,11H,4,7H2,1-3H3,(H,14,15) |
Clave InChI |
XABXIPCVAVAJRI-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C |
SMILES canónico |
CCCC(C)NC(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




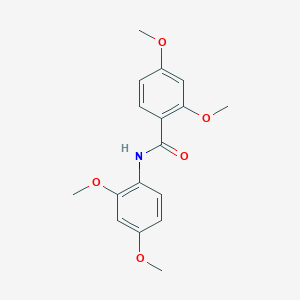
![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
